molecular formula C13H14F2N2O3S B2982761 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate CAS No. 435345-04-3

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate

Cat. No.: B2982761
CAS No.: 435345-04-3
M. Wt: 316.32
InChI Key: RZDXBFLRLZSAKK-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate (CAS 435345-04-3) is a high-value chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research . Its molecular formula is C13H14F2N2O3S and it has a molecular weight of 316.32 g/mol . The compound is characterized by its specific SMILES notation: O=S(C1=CC=CC=C1)(O)=O.FC(F)(CN)C2=NC=CC=C2 . This compound serves as a critical synthetic building block, particularly in the preparation of pyrazinone-based thrombin inhibitors, which are a class of investigational therapeutic agents . The presence of the difluoro moiety and the pyridinyl group in its structure makes it a versatile precursor for constructing more complex molecules aimed at biological target modulation. It is recommended that the compound be stored under an inert atmosphere at room temperature to ensure long-term stability . This product is intended for research and development purposes exclusively and is not suitable for human, veterinary, or diagnostic use .

Properties

IUPAC Name

benzenesulfonic acid;2,2-difluoro-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.C6H6O3S/c8-7(9,5-10)6-3-1-2-4-11-6;7-10(8,9)6-4-2-1-3-5-6/h1-4H,5,10H2;1-5H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDXBFLRLZSAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-04-3
Record name 2,2-DIFLUORO-2-PYRIDIN-2-YL-ETHYLAMINE BENZENESULPHONATE, (1:1 SALT)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate typically involves the reaction of 2,2-difluoro-2-(pyridin-2-yl)ethanamine with benzenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoro-pyridine derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Ethanamine Backbones

N-Methyl-2-(pyridin-2-yl)ethanamine Methanesulfonate
  • Structure : Differs by substitution of the gem-difluoro group with a methyl group and a methanesulfonate counterion.
  • Properties : Used in pharmaceuticals for its vasodilatory effects; lacks fluorination, reducing metabolic stability compared to the difluoro analogue .
2-[3-Chloro-5-(Trifluoromethyl)-pyridin-2-yl]ethanamine
  • Structure : Contains a trifluoromethyl and chlorine substituent on the pyridine ring.
  • Synthesis: Produced via catalytic hydrogenation of cyanopyridyl derivatives, differing from the reductive amination route used for the target compound .
  • Applications : Intermediate in agrochemicals; halogenation enhances lipophilicity but may reduce selectivity .
N,N-Dimethyl-2-[(RS)-1-Phenyl(pyridin-2-yl)-methoxy]ethanamine Hydrogen Fumarate
  • Structure : Features a methoxy bridge and phenyl group, with a fumarate counterion.
  • Role : Pharmaceutical impurity; the absence of fluorination and presence of a bulky phenyl group alter pharmacokinetics .

Fluorinated Analogues

2,2-Difluoro-2-(Quinolin-2-yl)ethanamine
  • Structure: Replaces pyridine with a quinoline ring.
2,2-Difluoro-2-(1H-Indol-3-yl)ethanamine Hydrochloride
  • Structure : Substitutes pyridine with an indole ring.
  • Properties : The indole moiety introduces hydrogen-bonding capabilities, but the hydrochloride salt may limit bioavailability compared to benzenesulfonate .

Counterion Variants

Compound Name Counterion Key Property Differences Source
Target Compound Benzenesulfonate High solubility, thermal stability
N-Methyl-2-(pyridin-2-yl)ethanamine Methanesulfonate Lower molecular weight, faster clearance
Impurity C(EP) Hydrogen Fumarate Acidic counterion; impacts pH-dependent release

Biological Activity

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate (CAS No. 435345-04-3) is a compound with significant potential in various fields, particularly in medicinal chemistry and biological research. It is characterized by the molecular formula C13H14F2N2O3S and a molecular weight of 316.33 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,2-difluoro-2-(pyridin-2-yl)ethanamine with benzenesulfonic acid under controlled conditions to ensure high yield and purity. The compound is notable for its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on its efficacy against various pathogens is limited.
  • Antitumor Activity : Similar compounds have shown promise as antitumor agents due to their ability to inhibit specific kinases involved in cancer progression. For instance, other pyridine derivatives have been linked to inhibitory effects on BRAF(V600E) and Aurora-A kinases, which are critical in cancer cell proliferation .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may modulate neurotrophic signaling pathways, suggesting potential applications in neuroprotection .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological pathways. The compound may bind to certain targets, modulating their activity and leading to various biological effects.

Potential Pathways Involved :

  • Kinase Inhibition : The compound may inhibit multiple kinase pathways, which are crucial for cellular signaling and growth.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialLimited data; further studies needed
AntitumorPotential inhibition of cancer-related kinases
NeuroprotectiveModulation of neurotrophic pathways

Detailed Research Findings

  • Antitumor Studies : Research has shown that pyrazole derivatives exhibit significant antitumor activity by targeting key kinases involved in tumor growth. While direct studies on this compound are sparse, its structural similarities suggest it may possess analogous properties .
  • Neuroprotective Mechanisms : Investigations into similar compounds have revealed their ability to enhance neuronal survival through activation of neurotrophic factors. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,2-difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination between a fluorinated pyridyl aldehyde and an amine precursor. For example, aldehyde intermediates (e.g., 8b in ) react with 2,2-difluoro-2-(pyridin-2-yl)ethanamine in tetrahydrofuran (THF) at room temperature, followed by sodium triacetoxyborohydride (NaHB(OAc)₃) reduction to stabilize the secondary amine . Boc-protecting groups are often used to prevent side reactions during multi-step syntheses, with yields averaging 55% over two steps. Catalytic hydrogenation (Pd(OH)₂/C, H₂) is critical for deprotection and reduction of pyridinyl groups, though yields may vary (e.g., 60% in ). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (THF, MeOH) enhance reaction homogeneity.
  • Catalyst screening : Testing Pd/C vs. Pd(OH)₂/C for hydrogenation efficiency.
  • Temperature control : Maintaining ≤60°C to avoid decomposition of fluorinated intermediates .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-2-yl group, CF₂ moiety) and benzenesulfonate counterion integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns of fluorine-containing species.
  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify residual solvents or byproducts .
  • X-ray crystallography : Single-crystal analysis (using SHELXL or WinGX) resolves absolute configuration and hydrogen-bonding networks, critical for confirming salt formation (e.g., benzenesulfonate anion interactions) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of the CF₂ group in this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p) level) are effective for modeling:

  • Electrostatic potential maps : Highlight electron-deficient regions near the CF₂ group, influencing binding interactions in enzyme active sites (e.g., nNOS inhibition in ) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward nucleophiles or electrophiles.
  • Vibrational frequencies : IR/Raman spectra simulations correlate with experimental data to validate computational models .
    Example workflow:

Geometry optimization using Gaussian 12.

Frequency analysis to confirm stationary points.

Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects .

Q. How should researchers address contradictions in crystallographic data when resolving the molecular structure?

Discrepancies in unit cell parameters or hydrogen-bonding motifs can arise due to:

  • Polymorphism : Different crystallization solvents (e.g., EtOH vs. MeOH) may yield alternative packing arrangements.
  • Disorder : Fluorine atoms or benzenesulfonate groups may exhibit positional disorder. Mitigation strategies include:
    • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
    • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for accurate intensity deconvolution .
    • Validation tools : Check R-factor convergence (R₁ < 5%) and residual electron density maps (<0.5 eÅ⁻³) .

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